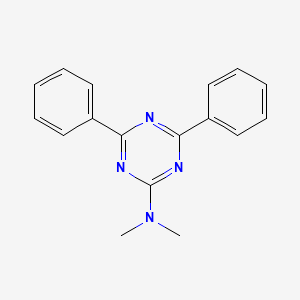
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenyl groups and a dimethylamino group attached to the triazine ring. It is known for its applications in various fields, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with aniline derivatives. One common method involves the following steps:
Step 1: Cyanuric chloride is dissolved in an organic solvent such as dichloromethane.
Step 2: Aniline derivatives, such as N,N-dimethylaniline, are added to the solution.
Step 3: The reaction mixture is stirred at low temperatures (0-5°C) to facilitate the substitution of chlorine atoms with the aniline derivatives.
Step 4: The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds.
科学的研究の応用
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
Materials Science: It is employed in the development of advanced materials with specific optical and electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as a stabilizer in polymer formulations to enhance resistance to UV degradation.
作用機序
The mechanism of action of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine involves its ability to participate in charge transfer interactions. The compound’s electron-donating dimethylamino group and electron-accepting triazine ring facilitate the formation of charge transfer complexes. These interactions are crucial in its applications in organic electronics, where it acts as an electron-transporting material .
類似化合物との比較
N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: This compound has pyridine groups instead of phenyl groups, leading to different electronic properties.
3,6-di(tert-butyl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: This compound contains a carbazole moiety, which imparts unique photophysical properties.
Uniqueness: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is unique due to its specific combination of electron-donating and electron-accepting groups, making it highly effective in charge transfer applications. Its structural features enable it to form stable charge transfer complexes, which are essential for its use in organic electronics and materials science .
特性
CAS番号 |
18808-10-1 |
|---|---|
分子式 |
C17H16N4 |
分子量 |
276.34 g/mol |
IUPAC名 |
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16N4/c1-21(2)17-19-15(13-9-5-3-6-10-13)18-16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
HVSPUVJKJLOMSX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


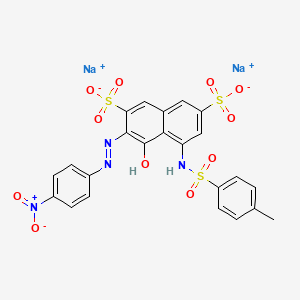
![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)


![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)

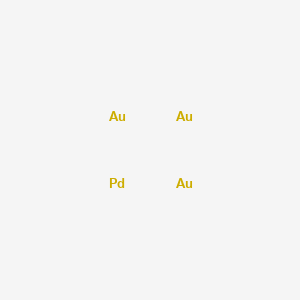
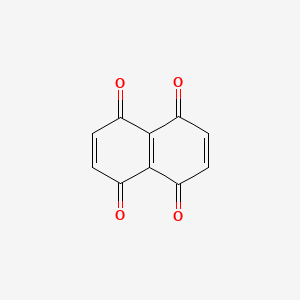


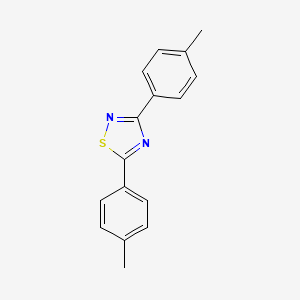
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)

